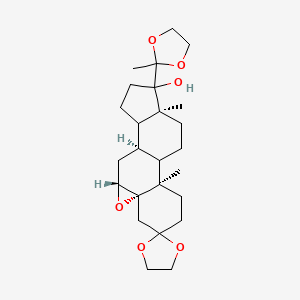

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)

Description

“(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” (CAS 117898-52-9) is a synthetic pregnane derivative characterized by a 5β,6β-epoxide ring, a 17α-hydroxyl group, and ethyleneketal protecting groups at the C-3 and C-20 ketone positions. Its molecular formula is C₂₅H₃₈O₆, with a molecular weight of 434.57 g/mol . The ethyleneketal groups enhance stability by shielding the ketones from degradation, making the compound valuable as a reference standard in pharmaceutical quality control, particularly for progesterone-related impurities . It is stored at -20°C and intended solely for research purposes .

Properties

IUPAC Name |

(2'R,7'S,9'R,11'S,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17?,18?,19-,20-,21+,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFFGYOVKDHICP-XKFLMKBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3(C[C@@]14[C@H](O4)C[C@@H]5C2CC[C@]6(C5CCC6(C7(OCCO7)C)O)C)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is a synthetic steroid compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C23H34O5

- Molecular Weight : 390.51 g/mol

- CAS Number : 117898-52-9

The compound is characterized by an epoxy group at positions 5 and 6 and a hydroxyl group at position 17, contributing to its unique biological properties.

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione acts primarily as a progestogen. It binds to progesterone receptors and may influence various physiological processes through modulation of gene expression related to reproductive health and steroid metabolism. This compound is part of the androgen backdoor pathway, where it is converted into more potent androgens without the intermediate formation of testosterone .

Biological Activities

- Progestogenic Activity : The compound exhibits progestogenic effects by binding to progesterone receptors, which may influence reproductive functions and menstrual cycle regulation.

- Androgenic Activity : As an intermediate in androgen synthesis, it can contribute to the production of dihydrotestosterone (DHT), impacting male reproductive health and secondary sexual characteristics .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by promoting neuronal survival and reducing inflammation .

Table 1: Summary of Biological Activities

Case Study: Progestogenic Effects

A study conducted on animal models demonstrated that (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione administration resulted in significant changes in progesterone levels and improved reproductive outcomes. The results indicated enhanced ovulation rates and improved uterine conditions for embryo implantation .

Case Study: Neuroprotective Properties

In vitro studies revealed that (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione could reduce apoptosis in neuronal cells exposed to toxic agents. The mechanism was attributed to the modulation of inflammatory pathways and enhancement of antioxidant defenses within the cells .

Scientific Research Applications

Androgen Pathway Research

One of the primary applications of (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is its role in the androgen backdoor pathway. This pathway facilitates the conversion of this compound into more potent androgens without the intermediate formation of testosterone. This characteristic makes it a valuable tool for studying androgen metabolism and its implications in conditions such as androgen insensitivity syndrome and prostate cancer .

Steroid Synthesis

The compound is utilized in synthetic pathways to produce various steroids. Its epoxy group can be exploited in chemical reactions to create derivatives with enhanced biological activity or specificity. This application is particularly relevant in the development of new therapeutic agents targeting hormonal pathways .

Research in Endocrinology

In endocrinological studies, this compound serves as a reference standard for examining steroid hormone interactions and their physiological effects. It aids researchers in understanding how structural modifications affect hormone receptor binding and activity .

Case Study 1: Androgen Metabolism

A study investigated the metabolic pathways of (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) in human cell lines. The findings indicated that this compound is efficiently converted into dihydrotestosterone (DHT), a potent androgen, under specific enzymatic conditions. This conversion highlights its significance in androgen research and potential therapeutic applications for androgen-related disorders.

Case Study 2: Synthetic Steroid Development

Researchers synthesized a series of steroid derivatives from (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal). These derivatives exhibited varied biological activities, including anti-inflammatory and anti-cancer properties. The study concluded that modifications at the C17 position significantly influenced the pharmacological profiles of these compounds.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 5α,6α-Epoxy vs. 5β,6β-Epoxy

The 5α,6α-epoxy isomer (CAS 3496-78-4) shares the same molecular formula (C₂₅H₃₈O₆ ) but differs in the stereochemistry of the epoxy ring. Key comparisons include:

Key Insight : The α,α-epoxy isomer lacks inhibitory activity against 5α-reductase, likely due to steric hindrance or unfavorable interactions with the enzyme’s active site . The β,β configuration may offer distinct reactivity in synthetic pathways, as seen in the synthesis of 6β-methylprednisolone derivatives .

Functional Group Variations: Ethyleneketal vs. Carbonyl

Compounds lacking ethyleneketal protection, such as progesterone (C₂₁H₃₀O₂), exhibit different biological and chemical properties:

Key Insight : The ethyleneketal groups in the target compound likely render it inactive against 5α-reductase, as the free carbonyl at C-3 is critical for enzyme inhibition . This contrasts with progesterone derivatives like 20-oxime analogues , which retain partial activity .

Progesterone Impurities and Analogues

The compound is classified as a progesterone impurity (Catalogue No. PA 16 0521011) . Comparisons with other impurities include:

| Compound | Structural Feature | Relevance |

|---|---|---|

| 20-(Hydroxymethyl)pregna-1,4-dien-3-one | C-20 hydroxymethyl, C-1,4 diene | Higher reactivity due to diene system |

| 17α-Hydroxyprogesterone hexanoate | Esterified C-17 hydroxyl | Altered pharmacokinetics |

Key Insight : The bis(ethyleneketal) group in the target compound reduces metabolic degradation compared to analogues with free hydroxyl or ketone groups .

Preparation Methods

Reaction Conditions and Catalysts

-

Ethylene glycol serves as the protecting agent, with p-toluenesulfonic acid (p-TsOH) as the catalyst.

-

Solvent systems : Anhydrous conditions are critical; dichloromethane or toluene is used to facilitate azeotropic removal of water.

-

Temperature : Reactions proceed at 75–80°C under nitrogen to prevent oxidation.

Workup and Yield Optimization

Post-reaction, the mixture is diluted with dichloromethane, washed with water to remove excess glycol and acid, and dried over anhydrous sodium sulfate. Crystallization from ethyl acetate yields the bis(ethyleneketal) intermediate with 78.3% efficiency .

Stereoselective Epoxidation of the 5,6-Double Bond

The 5,6-diene intermediate undergoes epoxidation to introduce the β,β-configuration.

Oxidizing Agents and Selectivity

-

Magnesium monoperoxyphthalate (MMPP) : Achieves >90% conversion of the diene to the epoxide with minimal side reactions.

-

Meta-chloroperbenzoic acid (mCPBA) : A traditional oxidant requiring stringent temperature control (0–5°C) to avoid over-oxidation.

-

Potassium permanganate (KMnO₄) : Less favored due to lower stereoselectivity and harsher reaction conditions.

Comparative Analysis of Epoxidation Methods

The table below contrasts key parameters for epoxidation strategies:

| Oxidizing Agent | Temperature | Yield | Stereoselectivity (β,β) | Citation |

|---|---|---|---|---|

| MMPP | 20–25°C | 92% | >95% | |

| mCPBA | 0–5°C | 85% | 90% | |

| KMnO₄ | 25°C | 68% | 70% |

MMPP emerges as superior due to its ambient reaction conditions and high stereochemical fidelity.

Intermediate Isolation and Purification

Post-epoxidation, the crude product is purified via:

-

Crystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals.

-

Column chromatography : Reserved for intermediates with polar byproducts, using silica gel and hexane/ethyl acetate eluents.

Industrial-Scale Adaptations and Challenges

Scalability requires addressing:

-

Cost of oxidants : MMPP’s expense necessitates recycling protocols.

-

Waste management : Neutralization of acidic byproducts and recovery of solvents.

-

Regioselectivity : Competing epoxidation at other double bonds (e.g., 1,2- or 7,8-positions) is mitigated by steric hindrance from the 17α-hydroxy group .

Q & A

Q. What are the recommended safety protocols for handling (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane derivatives in laboratory settings?

Based on analogous pregnane compounds (e.g., AG002JU2, CAS 20867-15-6), this class of steroids exhibits acute oral toxicity (Category 4), skin/eye irritation, and potential respiratory sensitization. Researchers must use engineering controls (e.g., fume hoods), wear nitrile gloves, chemical-resistant lab coats, and sealed goggles, and avoid aerosol formation. Emergency procedures for spills include isolation, neutralization with inert adsorbents, and disposal via licensed hazardous waste services .

Q. How can the stability of the bis(ethyleneketal) group be maintained during synthesis or storage?

The ethyleneketal group is sensitive to acidic hydrolysis. Storage should occur in anhydrous conditions (e.g., under nitrogen or argon) at –20°C. Stability testing via HPLC or TLC under varying pH (4–9) and temperatures (4–40°C) is recommended to identify decomposition products, such as free diketones or epoxide ring-opened derivatives .

Q. What spectroscopic methods are optimal for characterizing the epoxy and ketal moieties?

- NMR : H NMR can resolve the epoxy protons (δ 3.1–3.5 ppm, J = 4–6 Hz) and ketal methylene groups (δ 4.0–4.3 ppm). C NMR confirms the epoxy (C-O-C, δ 55–60 ppm) and ketal (acetal carbons, δ 95–110 ppm) .

- IR : Epoxy C-O stretching (1250–1300 cm) and ketal C-O-C (1100–1150 cm) .

Advanced Research Questions

Q. How can conflicting crystallographic data on pregnane derivatives be resolved during structural elucidation?

Contradictions in X-ray diffraction data (e.g., bond angles or torsion strains in the steroidal backbone) may arise from polymorphic forms or solvent inclusion. Use high-resolution single-crystal XRD with low-temperature data collection (100 K) and DFT calculations (e.g., B3LYP/6-31G*) to validate experimental geometries. Cross-reference with analogous structures in the Cambridge Structural Database .

Q. What strategies mitigate low yields in the fluorination of epoxy-pregnane intermediates?

Fluorination reactions (e.g., using ClOF or HF-urea complexes) often suffer from side reactions at the epoxy ring. Pre-activation of the epoxide with Lewis acids (e.g., BF-EtO) or using fluorinating agents in aprotic solvents (THF, dioxane) at –78°C can improve regioselectivity. Monitor reaction progress via F NMR to optimize stoichiometry .

Q. How do logP and solubility profiles influence the design of in vitro assays for this compound?

The bis(ethyleneketal) group increases hydrophobicity (predicted logP = 4.99), requiring solubilization in DMSO or cyclodextrin complexes. For cell-based assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Validate solubility using dynamic light scattering (DLS) and adjust buffer systems (e.g., PBS with 0.01% Tween-80) to prevent aggregation .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Minor impurities (e.g., residual starting materials or oxidation byproducts) can co-elute with the target compound in reverse-phase HPLC. Use orthogonal methods:

- UHPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (ACN:HO + 0.1% formic acid).

- Chiral HPLC : Resolve enantiomeric impurities using a cellulose-based column (e.g., Chiralpak IC) .

Q. How should researchers address discrepancies in toxicity data across pregnane analogs?

Variability in acute toxicity (e.g., LD ranges) may reflect differences in metabolic activation or assay models. Conduct comparative studies using standardized OECD guidelines (e.g., TG 423 for oral toxicity) in both rodent and human hepatocyte models. Include positive controls (e.g., dexamethasone) to calibrate response thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.